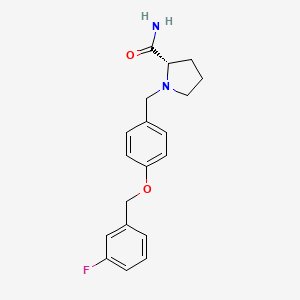
Mao-B-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-5 is a selective and reversible inhibitor of the enzyme monoamine oxidase B (MAO-B). This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine. Inhibition of MAO-B is a therapeutic strategy for treating neurodegenerative diseases like Parkinson’s disease, as it helps to increase the levels of dopamine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-5 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of the core structure: This step often involves the use of a cyclization reaction to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Mao-B-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
Mao-B-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MAO-B and its effects on biochemical pathways.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential neuroprotective effects.
Medicine: Explored as a therapeutic agent for treating neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting MAO-B
Mechanism of Action
Mao-B-IN-5 exerts its effects by selectively inhibiting the enzyme monoamine oxidase B. This inhibition prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. The molecular targets of this compound include the active site of MAO-B, where it binds and blocks the enzyme’s activity. This action helps to alleviate symptoms of neurodegenerative diseases by enhancing dopaminergic signaling .
Comparison with Similar Compounds
Mao-B-IN-5 is compared with other MAO-B inhibitors such as:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional sodium channel blocking activity.
This compound is unique due to its reversible inhibition and high selectivity for MAO-B, which may result in fewer side effects compared to irreversible inhibitors .
Similar Compounds
- Selegiline
- Rasagiline
- Safinamide
- Piperine derivatives
Properties
Molecular Formula |
C19H21FN2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H21FN2O2/c20-16-4-1-3-15(11-16)13-24-17-8-6-14(7-9-17)12-22-10-2-5-18(22)19(21)23/h1,3-4,6-9,11,18H,2,5,10,12-13H2,(H2,21,23)/t18-/m0/s1 |
InChI Key |
FVANEFQOAUJITQ-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















